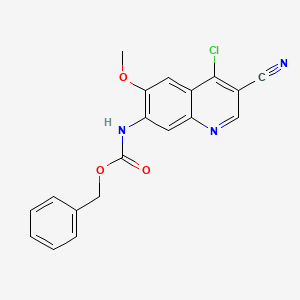
Carbamic acid, (4-chloro-3-cyano-6-methoxy-7-quinolinyl)-, phenylmethyl ester (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (4-chloro-3-cyano-6-methoxy-7-quinolinyl)-, phenylmethyl ester (9CI) is a chemical compound with the molecular formula C19H14ClN3O3. It is known for its unique structure, which includes a quinoline ring substituted with chloro, cyano, and methoxy groups, and a phenylmethyl ester moiety. This compound is utilized in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (4-chloro-3-cyano-6-methoxy-7-quinolinyl)-, phenylmethyl ester (9CI) typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of cyclization reactions involving aniline derivatives and carbonyl compounds.
Substitution Reactions: The chloro, cyano, and methoxy groups are introduced through electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the carbamic acid with phenylmethyl alcohol under acidic conditions to form the phenylmethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
化学反应分析
Types of Reactions
Carbamic acid, (4-chloro-3-cyano-6-methoxy-7-quinolinyl)-, phenylmethyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino-quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Carbamic acid, (4-chloro-3-cyano-6-methoxy-7-quinolinyl)-, phenylmethyl ester (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
作用机制
The mechanism of action of Carbamic acid, (4-chloro-3-cyano-6-methoxy-7-quinolinyl)-, phenylmethyl ester (9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are subject to ongoing research.
相似化合物的比较
Similar Compounds
- Carbamic acid, (4-chloro-3-cyano-6-methoxy-7-quinolinyl)-, methyl ester
- Carbamic acid, (4-chloro-3-cyano-6-methoxy-7-quinolinyl)-, ethyl ester
Uniqueness
Carbamic acid, (4-chloro-3-cyano-6-methoxy-7-quinolinyl)-, phenylmethyl ester (9CI) is unique due to its specific substitution pattern on the quinoline ring and the presence of the phenylmethyl ester moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
分子式 |
C19H14ClN3O3 |
|---|---|
分子量 |
367.8 g/mol |
IUPAC 名称 |
benzyl N-(4-chloro-3-cyano-6-methoxyquinolin-7-yl)carbamate |
InChI |
InChI=1S/C19H14ClN3O3/c1-25-17-7-14-15(22-10-13(9-21)18(14)20)8-16(17)23-19(24)26-11-12-5-3-2-4-6-12/h2-8,10H,11H2,1H3,(H,23,24) |
InChI 键 |
JYIHOLVMYKVANP-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)NC(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


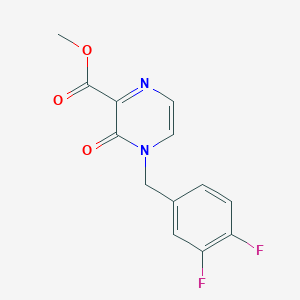
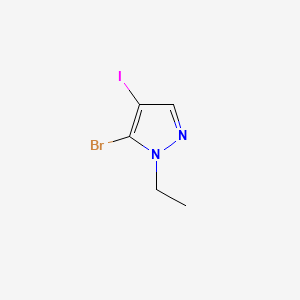
![N-(4'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B13918719.png)

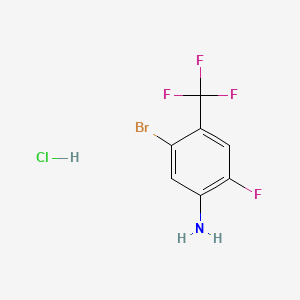

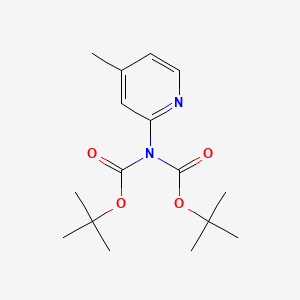
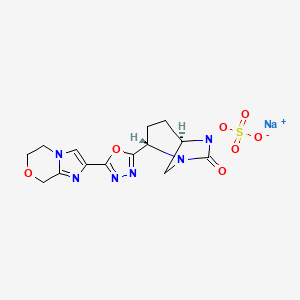
![8-Bromo-5-iodopyrido[3,4-B]pyrazine](/img/structure/B13918759.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B13918773.png)
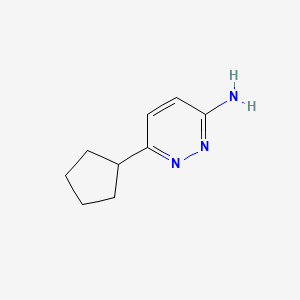
![Naphtho[1,2-b]benzofuran-9-ylboronic acid](/img/structure/B13918777.png)


